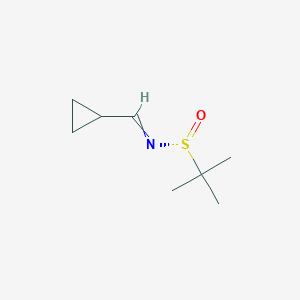
(3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile is an organic compound with a complex structure that includes both chlorine and fluorine atoms attached to a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile typically involves multiple steps, starting with the preparation of the biphenyl core
Industrial Production Methods
Industrial production of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common reagents used include halogenating agents and nitrile sources.
Analyse Des Réactions Chimiques
Types of Reactions
(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of biphenyl derivatives with reduced functional groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce a variety of functionalized biphenyl derivatives.
Applications De Recherche Scientifique
(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3’,4’-Dichloro-biphenyl-2-yl)-acetonitrile
- (3-Fluoro-biphenyl-2-yl)-acetonitrile
- (3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol
Uniqueness
(3’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for various applications where specific reactivity patterns are desired.
Propriétés
Formule moléculaire |
C14H8Cl2FN |
|---|---|
Poids moléculaire |
280.1 g/mol |
Nom IUPAC |
2-[2-(3,4-dichlorophenyl)-6-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-12-5-4-9(8-13(12)16)10-2-1-3-14(17)11(10)6-7-18/h1-5,8H,6H2 |
Clé InChI |
YVFIJTSUOCXOMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)CC#N)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(1S,2S)-3-Chloro-2-hydroxy-1-(4-nitro-benzyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14052862.png)
![(S)-2-(2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B14052869.png)








